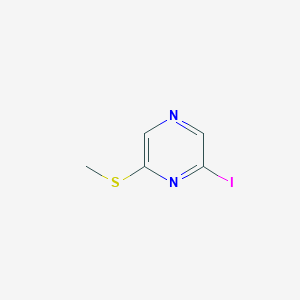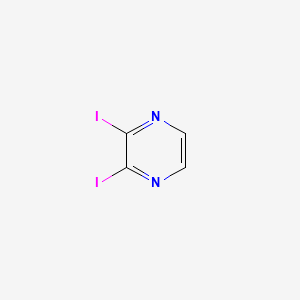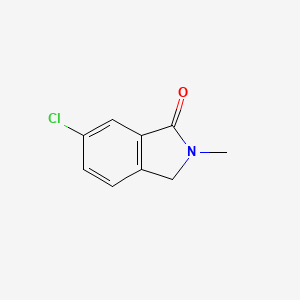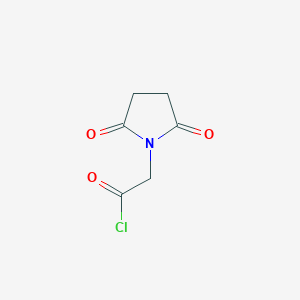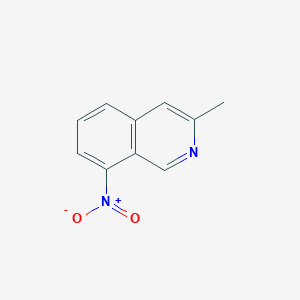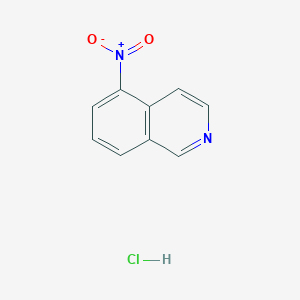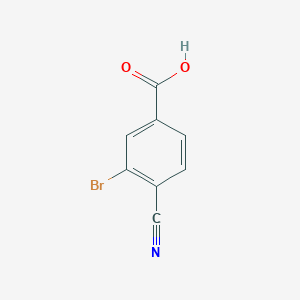
3-Bromo-4-cyanobenzoic acid
Übersicht
Beschreibung
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular weight of 226.03 . It is also known by its IUPAC name, 3-bromo-4-cyanobenzoic acid .
Synthesis Analysis
A common method to synthesize 3-Bromo-4-cyanobenzoic acid involves the hydrogenation, amination, and bromination reactions of the corresponding nitrobenzoic acid . The 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid through a reduction reaction. Then, the 3-aminobenzoic acid undergoes a bromination reaction to form 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid reacts with sodium cyanide to produce 3-Bromo-4-cyanobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-cyanobenzoic acid can be represented by the InChI code: 1S/C8H4BrNO2/c9-7-3-5 (8 (11)12)1-2-6 (7)4-10/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
3-Bromo-4-cyanobenzoic acid is a yellow to brown solid . It has a molecular weight of 226.03 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
One application of 3-Bromo-4-cyanobenzoic acid is in chemical synthesis. For example, it can be involved in the preparation of 2-Cyanobenzoic acids through reactions with arylacetonitriles and LDA (lithium diisopropylamide) (Wang, Maguire, & Biehl, 1998). This process, which proceeds through a benzyne-3-carboxylate intermediate, is significant in organic chemistry for producing various benzoic acid derivatives.
Catalysis and Coupling Reactions
Another application is in catalysis and coupling reactions. For example, bromobenzoic acids, including variants similar to 3-Bromo-4-cyanobenzoic acid, have been used in catalyst-free P-C (phosphorus-carbon) coupling reactions under microwave irradiation (Jablonkai & Keglevich, 2015). This methodology offers a greener and more efficient route for synthesizing phosphinoylbenzoic acids.
Organic Syntheses
3-Bromo-4-cyanobenzoic acid and its derivatives are also used in various organic synthesis processes. For instance, 2-bromo-3-methylbenzoic acid, a related compound, serves as an intermediate in the synthesis of other specialized organic compounds (Bunnett & Rauhut, 2003). These intermediates are crucial for constructing complex molecules for various applications.
Thermodynamics and Solubility Studies
Bromobenzoic acids, including similar compounds to 3-Bromo-4-cyanobenzoic acid, are studied for their thermodynamic properties. Research on the vapor pressures, melting temperatures, and enthalpies of fusion provides insights into their thermodynamic behavior, which is crucial for understanding their behavior in various applications (Zherikova et al., 2016).
Supramolecular Chemistry
In the field of supramolecular chemistry, derivatives of 3-Bromo-4-cyanobenzoic acid are explored for their ability to form complex molecular assemblies. These assemblies are studied for their potential applications in areas like molecular recognition and the development of novel materials (Varughese & Pedireddi, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyanobenzoic acid | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)

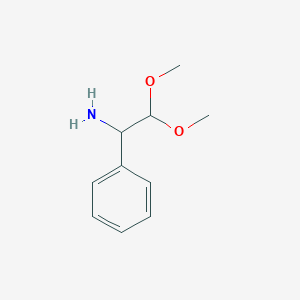
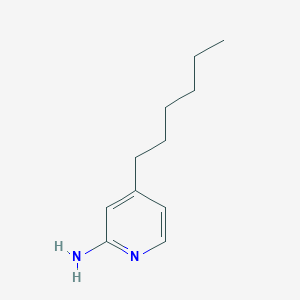

![5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B3273125.png)
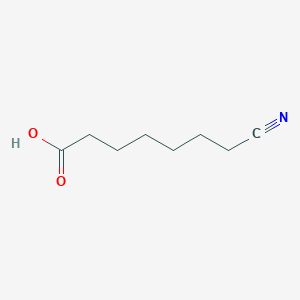
![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)
